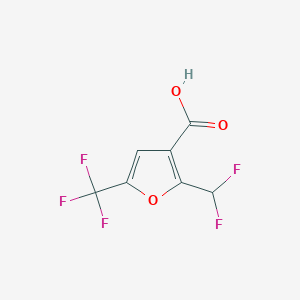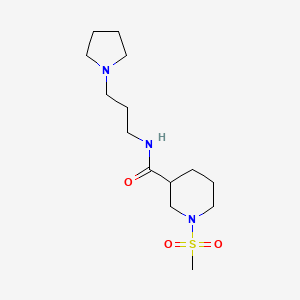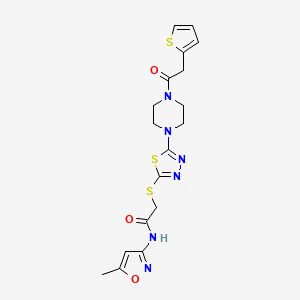
3-(Isocyanatomethyl)-3-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Isocyanatomethyl)-3-methyloxetane , also known by its IUPAC name 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane , is an organic compound classified as an aliphatic diisocyanate . Unlike its more common counterpart, hexamethylene diisocyanate (HDI), which is widely used in polyurethane foam production, 3-(Isocyanatomethyl)-3-methyloxetane is produced in smaller quantities and finds specialized applications .
Synthesis Analysis
The synthesis of 3-(Isocyanatomethyl)-3-methyloxetane involves the reaction of appropriate precursors. While I don’t have specific synthetic pathways for this compound, it typically starts from cyclohexane derivatives and involves isocyanate functionalization. Researchers have explored various methods to achieve this, including cycloaliphatic ring-opening reactions and selective isocyanate group introduction .
Molecular Structure Analysis
The molecular structure of 3-(Isocyanatomethyl)-3-methyloxetane consists of a cyclohexane ring with two reactive isocyanate groups attached. These isocyanate groups exhibit differences in reactivity between primary and secondary NCO groups. The presence of methyl groups linked to the cyclohexane ring broadens its compatibility with resins and solvents. The inherent cycloaliphatic ring confers heightened rigidity and an elevated glass transition temperature to products based on this compound .
Chemical Reactions Analysis
- Coating Applications : It is used in enamel coatings that resist abrasion and degradation from ultraviolet light, making it suitable for exterior aircraft paint .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photocycloaddition Reactions
One study detailed the photocycloaddition of 2,2-diisopropyl-1,3-dioxol with methyl trimethylpyruvate, leading to a bicyclic oxetane in high diastereoisomeric excess. This process, facilitated by the presence of oxetane structures, highlights the potential of 3-(Isocyanatomethyl)-3-methyloxetane in synthesizing complex molecular frameworks with high stereocontrol, which could be crucial in pharmaceutical synthesis and material science (Buhr et al., 1996).
Formation of Complex Organic Molecules
Another research focused on the formation routes of methyl isocyanate (CH3NCO), a molecule relevant to the study of interstellar chemistry and potentially related to 3-(Isocyanatomethyl)-3-methyloxetane through isocyanate chemistry. This study not only extends the understanding of organic molecule formation in space but also suggests synthetic pathways that could be applied in laboratory settings to create complex molecules from simpler isocyanate-containing precursors (Ligterink et al., 2017).
Photodynamic Therapy (PDT) for Cancer
Research into near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy of cancer has explored compounds structurally related to oxetanes, indicating the potential of 3-(Isocyanatomethyl)-3-methyloxetane derivatives in medical applications. These compounds could serve as dual-function agents for both imaging and therapy, offering a non-invasive treatment option for tumors (Patel et al., 2016).
Chemical Modification and Material Science
The ability to modify polymer side chains through isocyanide-based multicomponent reactions (IMCRs) suggests applications in materials science, where 3-(Isocyanatomethyl)-3-methyloxetane could be a key component. By adjusting polymer properties such as cloud point and glass transition temperatures, researchers can tailor materials for specific applications, enhancing their biomedical potential (Sehlinger et al., 2015).
Corrosion Protection
A study on the corrosion protection and adhesion properties of epoxy coatings applied on steel substrates pre-treated with a sol-gel-based silane coating filled with functionalized graphene oxide nanosheets highlights another application. This research demonstrates the utility of isocyanate functionality in enhancing the durability and effectiveness of protective coatings, potentially including those derived from 3-(Isocyanatomethyl)-3-methyloxetane (Parhizkar et al., 2018).
properties
IUPAC Name |
3-(isocyanatomethyl)-3-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSSLDTHCSJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isocyanatomethyl)-3-methyloxetane | |
CAS RN |
1260665-88-0 |
Source


|
| Record name | 3-(isocyanatomethyl)-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

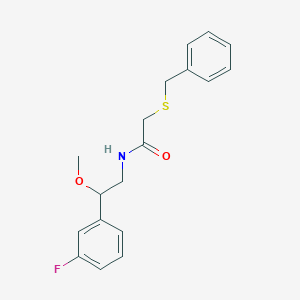
![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)
![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)
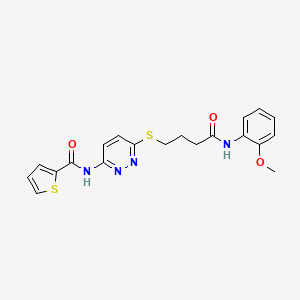
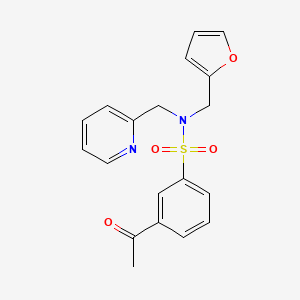
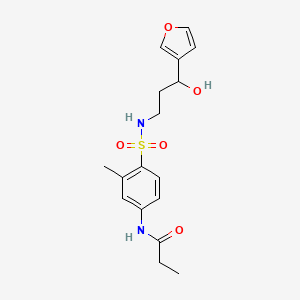
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

